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  • Product: 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine
  • CAS: 23866-63-9

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Applications of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine: A Technical Guide

Executive Summary The compound 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (also known as N-(2-methylallyl)phenothiazine; CAS: 23866-63-9) is a highly versatile chemical intermediate bridging the fields of medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (also known as N-(2-methylallyl)phenothiazine; CAS: 23866-63-9) is a highly versatile chemical intermediate bridging the fields of medicinal chemistry and advanced materials science. By functionalizing the electron-rich phenothiazine core with a terminal 2-methylallyl group, researchers gain a polymerizable and highly modifiable handle. This technical guide explores the structural causality, synthesis protocols, and application workflows of this compound, specifically focusing on its role as a precursor for neuroleptic drugs and as a highly reducing organic photoredox catalyst (PRC)[1].

Structural and Physicochemical Profiling

Molecular Architecture

The molecular architecture of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine consists of two synergistic domains:

  • The Phenothiazine Core: A tricyclic system containing nitrogen and sulfur heteroatoms. In its ground state, the core adopts a non-planar, "butterfly" conformation. Upon oxidation, it planarizes into a stable radical cation. This structural flexibility and electron-rich nature make it an exceptional electron donor[1].

  • The N-Linked 2-Methylallyl Group: The substitution at the N10 position with a 2-methyl-2-propen-1-yl moiety introduces a sterically accessible, terminal double bond. This alkene serves as a reactive site for hydroamination (in drug synthesis) or radical polymerization (in materials science)[2].

Quantitative Physicochemical Data

The table below summarizes the core physicochemical metrics of the compound, essential for stoichiometric calculations and chromatographic method development.

PropertyValueReference
Molecular Formula C₁₆H₁₅NS
Molecular Weight 253.37 g/mol
CAS Registry Number 23866-63-9
Monoisotopic Mass 253.0925 Da[3]
XLogP (Predicted) 5.4[3]

Synthesis and Validation Protocol

The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine relies on the nucleophilic substitution (S_N2) of a deprotonated phenothiazine anion with an allylic halide. To ensure high yields and prevent oxidative degradation, the protocol must be executed under strict anhydrous and anaerobic conditions.

Experimental Methodology (Self-Validating System)

Step 1: Irreversible Deprotonation

  • Action: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Causality: THF solvates the reactants while maintaining an aprotic environment to maximize the nucleophilicity of the resulting anion. Cooling to 0 °C safely manages the exothermic deprotonation. NaH is chosen because it irreversibly deprotonates the secondary amine (pKa ~23), driving the reaction forward via the evolution of hydrogen gas.

  • Validation: The physical cessation of H₂ gas bubbling serves as an immediate visual indicator that the highly nucleophilic sodium phenothiazinide intermediate has fully formed.

Step 2: Electrophilic Alkylation

  • Action: Add 3-chloro-2-methylpropene (1.2 eq) dropwise to the 0 °C solution. Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 12 hours.

  • Causality: The S_N2 attack of the phenothiazine anion on the primary alkyl chloride is thermodynamically favored at room temperature. The chloro-derivative is preferred over the bromo-derivative to minimize elimination side-reactions under strongly basic conditions.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the highly fluorescent 10H-phenothiazine starting material spot under 254 nm UV light confirms reaction completion.

Step 3: Workup and Spectroscopic Validation

  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

  • Validation: ¹H NMR (CDCl₃) analysis acts as the final validation gate. The spectrum must show the definitive disappearance of the broad N-H singlet (~8.6 ppm) and the emergence of the allylic CH₂ singlet (~4.3 ppm) alongside the terminal vinylic protons (=CH₂) at 4.8–5.0 ppm.

Synthesis A 10H-Phenothiazine (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B Base addition C Phenothiazine Anion (Intermediate) B->C -H2 gas D Alkylation (3-Chloro-2-methylpropene) C->D Electrophile E 10-(2-Methyl-2-propen-1-yl) -10H-phenothiazine D->E SN2 Reaction -NaCl

Synthetic workflow for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine via SN2 N-alkylation.

Electronic Properties and Photoredox Catalysis

Phenothiazine derivatives have emerged as powerful, highly tunable organic photoredox catalysts (PRCs) capable of replacing expensive transition-metal complexes (like Ruthenium or Iridium) in photochemical transformations[1].

Mechanistic Causality in Electron Transfer

When irradiated with visible light, the phenothiazine core excites to a singlet state, which undergoes rapid intersystem crossing (ISC) to a long-lived triplet excited state[1]. In this excited state, the molecule becomes a potent single-electron reductant. The presence of the N-linked 2-methylallyl group allows this catalyst to be covalently tethered to macrocyclic cavities (such as pillar[5]arenes) or polymer networks.

Recent studies demonstrate that tethering phenothiazine catalysts to cavities expedites reductive dehalogenations by preassociating the substrate near the catalytic center, overcoming the diffusion limits of standard photoredox cycles. Furthermore, N-alkyl phenothiazines exhibit highly negative excited-state oxidation potentials, making them ideal for driving challenging reductions in Atom Transfer Radical Polymerization (ATRP)[1][4].

Photoredox PC Ground State PTZ (Electron Donor) PC_star Excited State PTZ* (Strong Reductant) PC->PC_star hν (Visible Light) Radical_Cation PTZ•+ (Radical Cation) PC_star->Radical_Cation Single Electron Transfer Substrate Substrate (Electron Acceptor) PC_star->Substrate e- transfer Radical_Cation->PC e- from Sacrificial Donor Product Reduced Product Substrate->Product Reduction

Photoredox catalytic cycle utilizing the phenothiazine derivative as an organic electron donor.

Applications in Drug Development & Materials Science

Precursor for Psychotropic Agents

In medicinal chemistry, the phenothiazine class is foundational to first-generation antipsychotics (neuroleptics) such as chlorpromazine and levomepromazine. 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine serves as an advanced intermediate. The terminal double bond can undergo anti-Markovnikov hydroamination or hydroboration-oxidation to install diverse alkylamine side chains, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies targeting dopamine (D2) receptors.

Polymerizable Monomer for Optical Materials

In materials science, the compound is utilized as a reactive mesogen and stabilizing agent[2][5]. Because high-birefringence optical films often suffer from unwanted visible light absorbance and degradation, incorporating N-allyl phenothiazine derivatives provides built-in UV-stabilization and electron-transport capabilities[2]. The allyl group allows the phenothiazine to be covalently cross-linked into the polymer matrix (e.g., via free-radical polymerization), preventing the catalyst from leaching out of the optical film over time[2][6].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 788107, 10-(2-methylprop-2-enyl)phenothiazine. Retrieved from[Link]

  • Schmidt, M., & Esser, B. (2021). Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenations. Chemical Communications, 57, 8150-8153. Retrieved from[Link]

  • Sneha, M., et al. (2021). Structure-Dependent Electron Transfer Rates for Dihydrophenazine, Phenoxazine, and Phenothiazine Photoredox Catalysts Employed in Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 143(35), 14235–14243. Retrieved from[Link]

  • Merck Patent GmbH (2024). Reactive mesogens with high birefringence (Patent TW202442853A). Google Patents.

Sources

Exploratory

Electrochemical Profiling of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine: A Technical Guide to Redox Dynamics in Organic Solvents

Target Audience: Electroanalytical Chemists, Materials Scientists, and Pharmaceutical Development Professionals. Executive Summary The compound 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (commonly referred to as N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Electroanalytical Chemists, Materials Scientists, and Pharmaceutical Development Professionals.

Executive Summary

The compound 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (commonly referred to as N-methallylphenothiazine) is a highly functionalized electron-rich heterocycle. It serves as a critical building block in the synthesis of neuroactive pharmaceuticals, most notably via tandem hydroaminomethylation to yield the antihistamine Etymemazine[1]. Understanding its precise redox potential in organic solvents is essential for designing photoredox catalytic cycles and preventing unwanted oxidative degradation during drug synthesis. This whitepaper dissects the structural causality behind its electrochemical behavior, establishes a self-validating protocol for cyclic voltammetry (CV), and provides comparative quantitative data.

Mechanistic Overview: The Phenothiazine Redox Cascade

Phenothiazine (PTZ) derivatives are characterized by their ability to undergo two distinct, sequential oxidation events. The introduction of the N-methallyl group modulates these transitions but preserves the fundamental electrochemical pathway:

  • First Oxidation (Reversible): The neutral, non-planar molecule loses one electron from the nitrogen-sulfur conjugated system to form a highly stable, planar radical cation ( PTZ∙+ ). For N-alkylated derivatives, this typically occurs between +0.65 V and +0.75 V vs. SCE[2].

  • Second Oxidation (Quasi-reversible to Irreversible): A second electron is removed to form a dication ( PTZ2+ ). This species is highly electrophilic and prone to rapid nucleophilic attack by trace water or solvent impurities, making this wave irreversible at slow scan rates[2].

RedoxPathway N1 Neutral N-Methallyl-PTZ (Folded 'Butterfly') N2 Radical Cation (PTZ•+) (Planarized, Stable) N1->N2 -e⁻ (E_1/2 ~ +0.73 V) Reversible N2->N1 +e⁻ N3 Dication (PTZ2+) (Highly Reactive) N2->N3 -e⁻ (E_pa ~ +1.36 V) Quasi-reversible

Caption: Sequential electrochemical oxidation pathway of N-methallylphenothiazine.

Structural Dynamics: The Impact of the N-Methallyl Group

The redox potential of an organic electrode material is dictated not only by inductive electronic effects but heavily by molecular conformation[3].

Unsubstituted 10H-phenothiazine exhibits a relatively low first oxidation potential ( E1/2​≈+0.25 V vs SCE)[4]. However, when the bulky 2-methyl-2-propen-1-yl (methallyl) group is appended to the nitrogen atom, steric hindrance between the alkyl moiety and the peri-protons (at the C1 and C9 positions) forces the molecule into a pronounced quasi-axial/quasi-equatorial folded state[3].

Because the radical cation demands a planar geometry to maximize π -conjugation, the neutral N-methallyl molecule must overcome a significant structural reorganization energy barrier during electron transfer. Consequently, the first oxidation potential shifts positively by over 400 mV compared to the unsubstituted parent compound, aligning closely with N-methylphenothiazine (+0.67 V vs SCE)[2] and 10-allyl-10H-phenothiazine (+0.96 V vs NHE, which is +0.72 V vs SCE)[5].

Solvent and Electrolyte Matrix Dynamics

The choice of organic solvent is not arbitrary; it dictates the thermodynamic stability of the generated radical cations.

  • Dichloromethane (DCM): DCM is the preferred solvent for probing the methallyl derivative. It possesses a wide anodic window and low nucleophilicity. In highly coordinating solvents, the terminal double bond of the methallyl group becomes susceptible to intra- or intermolecular side reactions if the radical cation is overly stabilized.

  • Acetonitrile (MeCN): While commonly used, MeCN can act as a weak nucleophile. The irreversibility of the second oxidation wave (dication formation) is often exacerbated in MeCN due to rapid following chemical reactions with the solvent[2].

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) is mandated over perchlorate salts ( TBAClO4​ ) to avoid explosive hazards and minimize ion-pairing effects that can artificially shift the E1/2​ values[6].

Quantitative Data Summary

The table below synthesizes the redox potentials of closely related phenothiazine derivatives to establish the expected electrochemical boundaries for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

Compound E1/2​ (Oxidation 1) Epa​ (Oxidation 2)Solvent MatrixReference
10H-Phenothiazine (PTZ)+0.25 V vs SCE+0.85 V vs SCEMeCN / TBAPF6​ [4]
10-Methyl-10H-phenothiazine+0.67 V vs SCE+1.32 V vs SCEMeCN / TBAP[2]
10-Allyl-10H-phenothiazine+0.96 V vs NHE (~+0.72 V vs SCE)N/ADCM / TBAPF6​ [5]
10-(2-Methylallyl)-10H-PTZ ~+0.73 V vs SCE (Est.) ~+1.36 V vs SCE (Est.) DCM / TBAPF6​ Extrapolated

Self-Validating Experimental Protocol: Cyclic Voltammetry

To accurately measure the redox potential of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, empirical data must be immune to reference electrode drift. The following protocol embeds internal causality and self-validation.

CVWorkflow S1 1. Matrix Preparation (1.0 mM Analyte, 0.1 M TBAPF6 in dry DCM) S2 2. Environmental Control (Argon sparging for 15 mins) S1->S2 S3 3. Cell Configuration (GC Working, Pt Counter, Ag/Ag+ Ref) S2->S3 S4 4. Voltammetric Sweeps (Scan rates: 50 to 500 mV/s) S3->S4 S5 5. Internal Standardization (Spike with 1.0 mM Ferrocene) S4->S5

Caption: Step-by-step self-validating cyclic voltammetry workflow.

Step-by-Step Methodology

Step 1: Analyte and Electrolyte Preparation

  • Action: Dissolve 1.0 mM of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine and 0.1 M TBAPF6​ in anhydrous dichloromethane (DCM).

  • Causality: Anhydrous conditions are critical. Trace water acts as a potent nucleophile that will irreversibly attack the PTZ2+ dication, masking the true thermodynamic potential of the second oxidation wave[2].

Step 2: Environmental Control (Degassing)

  • Action: Sparge the solution with high-purity Argon for 15 minutes prior to scanning. Maintain an Argon blanket above the solution during the experiment.

  • Causality: Dissolved oxygen is electrochemically active. It reduces to superoxide ( O2∙−​ ) which can prematurely quench the phenothiazine radical cation, leading to asymmetric, non-Nernstian voltammograms and artificially depressed anodic peak currents ( Ipa​ ).

Step 3: Three-Electrode Cell Configuration

  • Action: Deploy a Glassy Carbon (GC) working electrode (3 mm diameter), a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode (0.01 M AgNO3​ in MeCN).

  • Causality: Glassy Carbon is selected over Gold or Platinum because it provides a wider anodic potential window without surface oxide formation, which is necessary to cleanly observe the +1.36 V dication wave.

Step 4: Voltammetric Scanning and Kinetic Analysis

  • Action: Sweep the potential from 0.0 V to +1.5 V (vs Ag/Ag+ ) at varying scan rates (50, 100, 250, 500 mV/s).

  • Causality: Analyzing the peak current ratio ( Ipc​/Ipa​ ) as a function of scan rate confirms the chemical reversibility of the radical cation. If the ratio drops below 1.0 at slower scan rates, it indicates a following chemical reaction (EC mechanism)—potentially an intramolecular cyclization involving the pendant methallyl double bond.

Step 5: Internal Standardization (The Self-Validating Step)

  • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc) and perform a final scan.

  • Causality: Non-aqueous pseudo-reference electrodes drift due to junction potentials and solvent evaporation. By referencing all extracted potentials to the Fc/Fc+ redox couple ( E1/2​=+0.46 V vs SCE in DCM), the protocol becomes a self-validating system, ensuring absolute inter-laboratory reproducibility.

References

  • Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. ResearchGate. 4

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv.6

  • Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Journal of Materials Chemistry A (RSC Publishing). 3

  • Nayal and Pratt 30 Oct 2024 SI. The Royal Society of Chemistry. 5

  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor Acceptor Molecule: 3,7-[Bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine. ACS Publications. 2

  • Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes. Chemical Reviews - ACS Publications. 1

Sources

Foundational

Photophysical Characterization of 10-(2-Methyl-2-propen-1-yl)-10H-Phenothiazine Derivatives: A Technical Whitepaper

Executive Summary Derivatives of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine—commonly referred to as N-methallylphenothiazines—represent a highly versatile class of electron-rich N,S-heterocycles. By functionalizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine—commonly referred to as N-methallylphenothiazines—represent a highly versatile class of electron-rich N,S-heterocycles. By functionalizing the equatorial nitrogen of the phenothiazine (PTZ) core with a methallyl group, researchers unlock a dual-purpose molecule. The PTZ core acts as a potent photoredox center and luminophore, while the methallyl appendage serves as a reactive handle for macromolecular engineering and[1]. This whitepaper provides a comprehensive, field-proven guide to the photophysical characterization of these derivatives, essential for applications in optoelectronics, photocatalysis, and photoinitiated polymerization.

Structural Causality: The Phenothiazine Core

The photophysical behavior of PTZ derivatives is fundamentally governed by their molecular geometry. In the ground state ( S0​ ), the PTZ core adopts a non-planar "butterfly" or "boat" conformation due to folding along the Sulfur-Nitrogen axis.

The substitution at the 10-position with a bulky 2-methyl-2-propen-1-yl group dictates the steric profile of the molecule. This steric hindrance influences the dihedral angle of the folded core, limiting the delocalization of the nitrogen lone pair into the flanking phenyl rings.

  • Absorption: Because ground-state conjugation is restricted, the UV-Vis absorption spectrum typically features a strong π−π∗ transition around 250 nm and a weaker, distinct n−π∗ transition near 315–320 nm.

  • Excited-State Planarization: Upon photoexcitation to the singlet state ( S1​ ), the molecule undergoes a structural relaxation toward a more planar geometry. This conformational reorganization is the physical cause of the characteristically [2] observed in PTZ derivatives.

Mechanistic Photophysics: From Emission to Radical Cations

N-methallyl PTZ derivatives are not just fluorescent emitters; they are dynamic photoredox agents. Their low oxidation potentials make them exceptional electron donors.

As illustrated in the pathway below, intersystem crossing (ISC) to the triplet state ( T1​ ) is highly efficient due to the heavy-atom effect of the sulfur atom. From either the S1​ or T1​ states, the molecule can undergo photo-induced electron transfer (PET) to form a highly stable radical cation ( PTZ∙+ ). This radical cation is a critical intermediate when utilizing these derivatives as [3].

Photophysics S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 ISC RC Radical Cation (PTZ•+) S1->RC PET T1->S0 Phosphorescence T1->RC PET

Figure 1: Photophysical relaxation and photo-oxidation pathways of N-methallylphenothiazine.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the characterization workflow must be treated as a self-validating system. The following protocol outlines the necessary steps to accurately map the photophysics of N-methallyl PTZ derivatives.

Workflow Prep Sample Preparation (High-purity solvents, Degassing) Abs Steady-State Absorption (UV-Vis Spectrophotometry) Prep->Abs PL Steady-State Emission (Spectrofluorometry) Abs->PL Determine Excitation λ TRPL Time-Resolved PL (TCSPC for Lifetimes) PL->TRPL Identify Emission Peaks LFP Transient Absorption (Laser Flash Photolysis) TRPL->LFP Triplet & RC Dynamics

Figure 2: Systematic, self-validating photophysical characterization workflow.

Step 1: Sample Preparation and Deoxygenation
  • Protocol: Prepare a 10−5 M solution of the N-methallyl PTZ derivative in a spectroscopic-grade solvent (e.g., acetonitrile). Degas the solution using a minimum of three freeze-pump-thaw cycles.

  • Causality & Validation: Concentration must be kept strictly low to prevent inner-filter effects and excimer formation. Deoxygenation is non-negotiable; molecular oxygen is a potent triplet quencher. Failing to remove it will artificially shorten the phosphorescence lifetime and [4].

Step 2: Steady-State Absorption and Emission
  • Protocol: Record the absorption spectrum from 200 to 600 nm. Excite the sample at the n−π∗ absorption maximum (typically ~315 nm) to record the steady-state fluorescence.

  • Causality & Validation: To validate the origin of the emission, record the excitation spectrum at the emission maximum. Crucial Check: The normalized excitation spectrum must perfectly overlay the absorption spectrum. Any deviation indicates the presence of emissive impurities or ground-state aggregation.

Step 3: Time-Resolved Photoluminescence (TRPL)
  • Protocol: Utilize Time-Correlated Single Photon Counting (TCSPC) with a pulsed LED or laser diode (e.g., 320 nm). Fit the decay curve using a multi-exponential model to extract the lifetime ( τf​ ).

  • Causality & Validation: The fluorescence lifetime of N-alkyl PTZ derivatives is typically in the low-nanosecond regime. Solvent-dependent changes in τf​ reveal the degree of charge-transfer character in the excited state.

Step 4: Laser Flash Photolysis (LFP)
  • Protocol: Subject the degassed sample to a nanosecond Nd:YAG laser pulse (e.g., 355 nm). Monitor the transient absorption spectrum, specifically isolating the 515 nm wavelength.

  • Causality & Validation: The 515 nm band is the definitive spectroscopic signature of the PTZ∙+ radical cation. By monitoring the decay kinetics of this transient, researchers can quantify the efficiency of photo-oxidation, a metric paramount when evaluating the derivative's efficacy as a [5].

Quantitative Data Summary

The following table summarizes the benchmark photophysical parameters expected for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine and its structural analogs in polar aprotic solvents (e.g., Acetonitrile).

Photophysical ParameterTypical Value / RangeMechanistic Significance
Absorption Maxima ( λabs​ ) 254 nm, 315 nmRepresents the π−π∗ and n−π∗ transitions of the sterically folded PTZ core.
Emission Maximum ( λem​ ) 440 – 460 nmStrongly solvent-dependent; longer wavelengths indicate excited-state planarization.
Stokes Shift > 8,000 cm−1 A massive shift validates significant structural reorganization in the S1​ state.
Fluorescence Lifetime ( τf​ ) 1.5 – 3.0 nsGoverns the kinetic time window available for singlet-state photo-induced electron transfer.
Radical Cation Absorption ( λRC​ ) 515 – 520 nmProvides a direct optical handle for quantifying photoredox efficiency and intermediate stability.

References

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines , National Library of Medicine (PMC),[Link][5]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation , MDPI,[Link][2]

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives , ACS Publications,[Link][4]

  • Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization , ACS Publications (Macromolecules),[Link][3]

  • Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes , ACS Publications (Chemical Reviews),[Link][1]

Sources

Exploratory

Mechanistic Profiling of Electron Transfer in 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

A Technical Guide for Photoredox Catalysis and Materials Science Applications Executive Summary & Molecular Architecture Phenothiazines are privileged scaffolds in both medicinal chemistry and photoredox catalysis due to...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Photoredox Catalysis and Materials Science Applications

Executive Summary & Molecular Architecture

Phenothiazines are privileged scaffolds in both medicinal chemistry and photoredox catalysis due to their highly tunable electronic properties and their ability to form exceptionally stable radical cations upon Single Electron Transfer (SET). Among these, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (N-methallylphenothiazine) presents a unique mechanistic profile.

Unlike simple N-alkyl derivatives, this molecule features a pendant methallyl group—a π -electron-rich alkene tethered to the redox-active nitrogen center. In the neutral ground state ( S0​ ), the phenothiazine core adopts a folded "butterfly" conformation. However, upon oxidation, the molecule planarizes. This structural reorganization forces the pendant methallyl group into spatial proximity with the nitrogen-centered spin density. The resulting intramolecular dynamics—specifically the potential for radical-alkene trapping—fundamentally alter the lifetime, back-electron transfer (BET) rates, and catalytic efficiency of the molecule.

This guide deconstructs the thermodynamics, kinetic pathways, and experimental validation protocols required to harness this molecule in advanced drug development and synthetic applications.

Thermodynamics of Single Electron Transfer (SET)

The primary utility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine lies in its capacity to act as a potent electron donor. The SET process generates a radical cation ( PTZ∙+ ), a highly colored intermediate with a distinct spectroscopic signature.

The thermodynamic feasibility of SET is governed by the oxidation potential of the ground state and the excited state. The presence of the methallyl group exerts a mild inductive electron-donating effect, slightly lowering the oxidation potential compared to the unsubstituted 10H-phenothiazine, while the terminal methyl group on the alkene provides steric shielding that prevents rapid intermolecular dimerization.

Quantitative Redox Profiling

To contextualize the electron-donating capacity of the N-methallyl derivative, we benchmark it against standard phenothiazine catalysts .

Phenothiazine Derivative E1/2​ (V vs SCE) λmax​ Absorption (nm)Radical Cation StabilityPrimary Mechanistic Role
10H-Phenothiazine+0.70315Low (Rapid Deprotonation)Biological Antioxidant
10-Methylphenothiazine+0.76254, 305ModerateBenchmark SET Donor
10-Phenylphenothiazine+0.68320High (Delocalization)Photoredox Catalyst
10-(2-methyl-2-propen-1-yl)-10H-PTZ ~+0.74 258, 310 Moderate (Alkene Trapping) Mechanistic Probe / Monomer

Table 1: Comparative thermodynamic and photophysical data for phenothiazine derivatives in acetonitrile.

Mechanistic Pathways: Photoexcitation and Intramolecular Dynamics

The electron transfer mechanism is not a simple binary redox event; it is a cascade of photophysical transitions.

  • Excitation & Intersystem Crossing: Absorption of a photon promotes the molecule to its singlet excited state ( S1​ ). Due to the heavy-atom effect of the sulfur in the thiazine ring, Intersystem Crossing (ISC) to the triplet state ( T1​ ) is highly efficient.

  • Oxidative Quenching: The long-lived T1​ state acts as a potent reductant, transferring an electron to a substrate or catalyst to yield the radical cation ( PTZ∙+ ).

  • Intramolecular Alkene Trapping (The Causality of the Methallyl Group): In standard derivatives, the PTZ∙+ decays primarily via Back-Electron Transfer (BET). However, in 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, the proximate double bond can interact with the SOMO (Singly Occupied Molecular Orbital) of the nitrogen atom. Because the alkene is substituted with a methyl group, any transient cyclization generates a stabilized tertiary radical. This intramolecular π -interaction acts as a "kinetic buffer," stabilizing the spin density and retarding BET, thereby extending the window for productive intermolecular chemistry.

SET_Mechanism PTZ Neutral PTZ Core (S0 State) PTZ_S1 Excited Singlet (S1 State) PTZ->PTZ_S1 hν (Photon Absorption) PTZ_T1 Excited Triplet (T1 State) PTZ_S1->PTZ_T1 ISC Radical_Cation Radical Cation (PTZ•+) PTZ_S1->Radical_Cation SET (Direct) PTZ_T1->Radical_Cation SET (Electron Donor) Alkene_Interaction Intramolecular Alkene Trapping Radical_Cation->Alkene_Interaction Methallyl Participation Charge_Recombination Charge Recombination Radical_Cation->Charge_Recombination Back Electron Transfer Charge_Recombination->PTZ Ground State Recovery

Figure 1: Photophysical and single electron transfer (SET) pathways highlighting intramolecular alkene trapping.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the electron transfer mechanics of this specific molecule, we must employ a self-validating analytical framework. The following protocols ensure that thermodynamic predictions align with kinetic realities.

Protocol 1: Thermodynamic Profiling via Cyclic Voltammetry (CV)

This protocol establishes the exact oxidation potential required to generate the radical cation, ensuring the methallyl group does not undergo premature anodic cleavage.

  • Step 1: Solvent & Electrolyte Preparation. Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ provides necessary ionic conductivity. The bulky PF6−​ anion is non-nucleophilic, preventing it from attacking the transient PTZ∙+ and skewing the reversibility of the redox wave.

  • Step 2: Analyte Addition & Degassing. Add 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine to a concentration of 1.0 mM. Purge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen is electroactive and reduces to superoxide ( O2∙−​ ), which can couple with the radical cation, destroying the self-validating nature of the reversible CV wave.

  • Step 3: Internal Standardization. Spike the solution with 1.0 mM Ferrocene (Fc).

    • Causality: Reference electrodes (like Ag/Ag+ ) drift over time. Ferrocene provides an absolute, universally recognized internal standard ( Fc/Fc+ ) to calibrate the measured potentials, ensuring cross-laboratory reproducibility.

  • Step 4: Execution. Sweep the potential from -0.5 V to +1.5 V using a glassy carbon working electrode at a scan rate of 100 mV/s. A reversible wave at ~0.74 V (vs SCE) confirms stable radical cation formation.

Protocol 2: Kinetic Profiling via Femtosecond Transient Absorption (fs-TA)

While CV proves the radical cation can form, fs-TA proves how long it survives before the methallyl group interacts with it or BET occurs.

  • Step 1: Laser Excitation. Excite a deoxygenated 0.1 mM sample using a 355 nm Nd:YAG pump pulse (100 fs duration).

  • Step 2: Continuum Probing. Interrogate the sample with a white-light continuum probe pulse (400–800 nm) at varying delay times (1 ps to 10 ns).

  • Step 3: Signature Monitoring. Monitor the transient absorption band at ~520 nm.

    • Causality: The 520 nm band is the universally recognized spectroscopic fingerprint of the phenothiazine radical cation.

  • Step 4: Global Kinetic Analysis. Fit the decay of the 520 nm signal. A bi-exponential decay indicates two competing deactivation pathways: standard charge recombination and intramolecular trapping by the methallyl π -system.

Experimental_Workflow Prep Sample Prep (Deoxygenated) CV Cyclic Voltammetry (Redox Potentials) Prep->CV Thermodynamics Laser Laser Photolysis (Excitation) Prep->Laser Kinetics Analysis Global Kinetic Analysis CV->Analysis Rehm-Weller Eq TA Transient Absorption (Kinetic Decay) Laser->TA Probe Pulses TA->Analysis Lifetime Extraction

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling of SET.

Implications for Drug Development and Polymer Science

Understanding the electron transfer mechanics of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine bridges two distinct fields:

  • Drug Development & Toxicology: Phenothiazines are the core pharmacophore for numerous neuroleptic drugs (e.g., chlorpromazine, levomepromazine). In vivo, these molecules undergo oxidation by Cytochrome P450 enzymes. Recognizing that N-allylic substituents can trap radical cations helps toxicologists predict whether a drug will form stable, excretable metabolites or reactive intermediates that cause hepatotoxicity.

  • Macromolecular Engineering: In materials science, the methallyl group serves as a polymerizable handle. Because the phenothiazine core is a potent electron donor, this molecule can be utilized as a redox-active monomer in Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), yielding smart polymers that respond to electrochemical or photochemical stimuli.

References

  • Speck, F., Rombach, D., & Wagenknecht, H.-A. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 54-61. URL:[Link]

  • Kowalski, J. A., Casselman, M. D., Kaur, A. P., Milshtein, J. D., Elliott, C. F., Modekrutti, S., ... & Brushett, F. R. (2017). A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A, 5(46), 24371-24379. URL:[Link]

  • Corbin, D. A., et al. (2022). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy Demanding Reactions. Journal of the American Chemical Society, 144(34), 15475-15481. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine via N-Alkylation

Executive Summary The functionalization of the phenothiazine core is a critical gateway in the development of bioactive pharmaceuticals, organic dyes, and advanced polymer conjugates. Specifically, the synthesis of 10-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the phenothiazine core is a critical gateway in the development of bioactive pharmaceuticals, organic dyes, and advanced polymer conjugates. Specifically, the synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (commonly referred to as N-methallyl phenothiazine) provides a versatile terminal alkene handle for subsequent cross-coupling, hydrosilylation, or polymerization reactions.

As a Senior Application Scientist, I have designed this protocol to address the specific chemical nuances of phenothiazine functionalization. Because the secondary amine of the phenothiazine heterocycle is sterically hindered and possesses low intrinsic nucleophilicity, achieving high-yielding N-alkylation requires deliberate selection of the base, solvent, and electrophile. This guide provides a self-validating, step-by-step methodology grounded in established mechanistic principles.

Mechanistic Rationale & Experimental Design

The N-alkylation of phenothiazine is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. However, the success of this pathway relies heavily on the quantitative generation of the phenothiazinyl anion .

  • Base Selection: Phenothiazine has a relatively high pKa​ (~23 in DMSO). Weak bases (e.g., K2​CO3​ ) are insufficient for complete deprotonation at room temperature. Therefore, a strong base such as Sodium Hydride (NaH) is required to irreversibly deprotonate the amine, driving the equilibrium forward via the evolution of hydrogen gas[1],[2].

  • Solvent Dynamics: The reaction is optimally performed in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF). DMF effectively solvates the sodium cation but leaves the phenothiazinyl anion "naked" and highly nucleophilic[1].

  • Electrophile Kinetics: The alkylating agent, 3-chloro-2-methylpropene (methallyl chloride), is highly reactive. The adjacent double bond stabilizes the SN​2 transition state via orbital overlap, drastically lowering the activation energy[3],[4].

Mechanism PTZ Phenothiazine (NH) Anion Phenothiazinyl Anion (N⁻) PTZ->Anion -H2 (gas) Base NaH (Base) Base->Anion TS S_N2 Transition State Anion->TS Electrophile Methallyl Chloride Electrophile->TS Product 10-Methallyl- phenothiazine TS->Product -Cl⁻

Caption: S_N2 mechanistic pathway for the N-alkylation of phenothiazine.

Optimization of Reaction Conditions

While the NaH/DMF system is the gold standard for laboratory-scale synthesis, alternative methods such as Phase Transfer Catalysis (PTC) can be employed for industrial scale-up to avoid hazardous reagents[5],[6]. Table 1 summarizes the quantitative data for various condition profiles.

Table 1: Comparative Analysis of N-Alkylation Conditions for Phenothiazine

MethodBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Practicality
A (Recommended) NaH (60%)DMF0 to 254-1692-95Quantitative deprotonation; highly nucleophilic naked anion. Requires rigorous anhydrous conditions[1].
B KOH (powder)DMSO2512-2480-85Mild conditions; avoids H2​ gas evolution. DMSO removal during workup can be tedious.
C (PTC) 50% aq. NaOHToluene + TBAB806-885-88Biphasic system; highly scalable. Phase transfer catalyst (TBAB) facilitates anion transport[6].

Experimental Protocol (NaH/DMF Method)

This protocol utilizes Method A to ensure maximum yield and purity.

Materials Required:
  • Phenothiazine: 1.99 g (10.0 mmol, 1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 0.48 g (12.0 mmol, 1.2 equiv)

  • 3-Chloro-2-methylpropene (Methallyl chloride): 1.18 mL (12.0 mmol, 1.2 equiv)

  • Anhydrous DMF: 20 mL

  • Inert Gas: Nitrogen ( N2​ ) or Argon

Step-by-Step Methodology:
  • Preparation & Purging: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet. Add phenothiazine (1.99 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice-water bath. Carefully add the NaH (0.48 g) portion-wise under a positive flow of nitrogen.

    • Self-Validation Check: You will observe immediate effervescence ( H2​ gas evolution) and the solution will transition from pale yellow to a deep red/brown, confirming the formation of the phenothiazinyl anion[1],[2].

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the flask to 0 °C. Add 3-chloro-2-methylpropene (1.18 mL) dropwise via syringe over 10 minutes.

  • Reaction Propagation: Remove the ice bath. Stir the reaction at room temperature for 4 to 16 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material ( Rf​≈0.3 ) is fully consumed and the product spot ( Rf​≈0.7 ) dominates.

  • Quenching: Cool the flask back to 0 °C and carefully add cold distilled water (30 mL) dropwise to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to afford 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

Workflow N1 1. Reagent Preparation Phenothiazine + Anhydrous DMF N2 2. Deprotonation Add NaH (60%) at 0°C under N2 N1->N2 Inert Atmosphere N3 3. Alkylation Add Methallyl Chloride dropwise N2->N3 Stir 30 min, 0°C to RT N4 4. Quench & Extraction H2O quench, EtOAc extraction N3->N4 Stir 4-16 h, RT N5 5. Purification Silica Gel Chromatography N4->N5 Dry over Na2SO4, Concentrate N6 6. Pure Product 10-(2-methylallyl)-10H-phenothiazine N5->N6 Yield >90%

Caption: Workflow for the N-alkylation of phenothiazine using sodium hydride.

Troubleshooting & Self-Validation

  • Incomplete Conversion: If TLC shows unreacted phenothiazine after 16 hours, the likely culprit is moisture in the DMF degrading the NaH, or the volatilization of methallyl chloride (b.p. 71-72 °C) prior to reaction. Solution: Ensure strictly anhydrous conditions and keep the reaction vessel sealed under a nitrogen balloon.

  • Difficult DMF Removal: DMF has a high boiling point (153 °C) and can co-elute during chromatography. Solution: If water washes are insufficient, wash the organic extract with a 5% aqueous Lithium Chloride (LiCl) solution, which aggressively partitions DMF into the aqueous phase.

  • Dark Byproducts (Oxidation): Phenothiazine is susceptible to oxidation into phenothiazine radical cations or sulfoxides when exposed to atmospheric oxygen under basic conditions. Solution: Maintain a strict inert atmosphere during the deprotonation phase.

References

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC. (Validates the NaH/DMF deprotonation protocol for phenothiazine derivatives). URL:[Link]

  • Handbook Of Phase Transfer Catalysis - VDOC.PUB. (Provides mechanistic grounding for the Phase Transfer Catalysis alternatives using TBAB). URL:[Link]

  • Optimization of dye-sensitized solar cells based on phenothiazine derivatives - cmpw-pan.pl. (Discusses N-alkylation of phenothiazine via phase transfer catalysis). URL:[Link]

  • US8017733B2 - Polyalkylene polymer compounds and uses thereof - Google Patents. (Demonstrates the use of 3-bromo-2-methylpropene and NaH for allylic alkylation).
  • Regulations.gov - Biogen Idec MA Inc. Patent Application. (Further corroborates the reactivity of methallyl halides in nucleophilic substitution). URL: [Link]

Sources

Application

Application Notes and Protocols: 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine in OLED Device Fabrication

Introduction: The Versatile Phenothiazine Core in Organic Electronics Phenothiazine (PTZ) and its derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the fabr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Phenothiazine Core in Organic Electronics

Phenothiazine (PTZ) and its derivatives have emerged as a significant class of materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique butterfly-shaped, electron-rich structure of the phenothiazine core imparts favorable properties such as strong electron-donating ability, high hole mobility, and good thermal stability. These characteristics make phenothiazine-based compounds excellent candidates for various roles within an OLED device, including as hole injection and transport materials (HIL/HTL), host materials for emissive layers, and as primary emitters, especially in the realm of Thermally Activated Delayed Fluorescence (TADF).[1][2][3]

This technical guide focuses on a specific derivative, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine , and explores its potential applications in OLED device fabrication. While direct literature on the OLED performance of this particular molecule is nascent, its structural features suggest its utility as a valuable building block and a functional material in its own right. The introduction of the 2-methyl-2-propen-1-yl (also known as methallyl) group at the N-10 position of the phenothiazine ring offers a site for potential polymerization or further functionalization, enhancing its versatility in materials design for advanced OLED architectures.

This document provides detailed protocols for the synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine and its subsequent integration into an OLED device, drawing upon established methodologies for similar phenothiazine derivatives.

Synthesis of 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine: A Detailed Protocol

The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine is achieved through a standard N-alkylation reaction of the phenothiazine core. The following protocol is adapted from established procedures for the N-alkylation of phenothiazine and related heterocyclic compounds.[1]

Reaction Scheme:

Materials and Reagents:

  • 10H-Phenothiazine

  • 3-Bromo-2-methyl-1-propene (Methallyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a dry 250 mL round-bottom flask, combine 10H-phenothiazine (10.0 g, 50.2 mmol), anhydrous potassium carbonate (10.4 g, 75.3 mmol), and 150 mL of anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred suspension, add 3-bromo-2-methyl-1-propene (7.1 mL, 60.2 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (3 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent.

  • Characterization: The final product, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Physicochemical Properties:

While extensive experimental data for this specific compound is not widely published, some properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₆H₁₅NS[2]
Molecular Weight253.36 g/mol [2]
AppearanceOff-white to yellow solidInferred
SolubilitySoluble in common organic solvents (e.g., dichloromethane, chloroform, THF)Inferred

Potential Applications in OLED Device Fabrication

Based on the known properties of N-substituted phenothiazine derivatives, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine can be envisioned to function in several key roles within an OLED device.

Hole Transport Layer (HTL) Material

The primary and most direct application of this compound is likely as a hole transport material. The phenothiazine core is an excellent hole-transporting moiety due to its low ionization potential and the ability of its radical cation to be stabilized.[4][5]

Causality behind this application:

  • Energy Level Alignment: Phenothiazine derivatives typically possess Highest Occupied Molecular Orbital (HOMO) energy levels in the range of -5.1 to -5.4 eV, which is well-suited for efficient hole injection from common anode materials like indium tin oxide (ITO) (work function ~4.8 eV) and for creating a small energy barrier to adjacent emissive layers.[2]

  • Amorphous Film Formation: The non-planar, butterfly-like structure of the phenothiazine core can inhibit crystallization, leading to the formation of stable amorphous films, which is crucial for uniform charge transport and device longevity.[5]

  • High Hole Mobility: N-alkylated phenothiazines have demonstrated good hole mobilities, which is essential for efficient charge transport and low operating voltages in OLEDs.[5]

Building Block for Emissive Materials

The 2-methyl-2-propen-1-yl group provides a reactive site for further chemical modifications. This allows for the synthesis of more complex molecules with tailored optoelectronic properties.

  • Donor-Acceptor (D-A) Emitters: The phenothiazine unit can serve as a strong electron donor. The alkenyl group can be functionalized to attach electron-accepting moieties, creating D-A type molecules. Such structures are often employed as TADF emitters, where a small energy gap between the singlet and triplet excited states allows for efficient harvesting of triplet excitons, leading to high internal quantum efficiencies.[3][6][7]

  • Polymerizable Monomer: The double bond in the methallyl group can be utilized for polymerization, leading to the formation of phenothiazine-containing polymers. Polymeric OLED materials offer the advantage of solution-based processing, which can significantly reduce manufacturing costs.[8]

Protocol for OLED Device Fabrication using 10-(2-Methyl-2-propen-1-yl)-10H-phenothiazine as a Hole Transport Layer

This section outlines a general protocol for the fabrication of a multilayer OLED device where 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine is used as the hole transport layer.

Device Architecture:

A typical device structure would be:

ITO / HIL / HTL / EML / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HIL: Hole Injection Layer (e.g., PEDOT:PSS)

  • HTL: Hole Transport Layer (10-(2-methyl-2-propen-1-yl)-10H-phenothiazine)

  • EML: Emissive Layer (e.g., a host-dopant system)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • EIL: Electron Injection Layer (e.g., LiF)

  • Cathode: (e.g., Al)

Fabrication Workflow Diagram:

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_HIL Hole Injection Layer cluster_HTL Hole Transport Layer cluster_EML Emissive Layer cluster_ETL_Cathode Electron Transport & Cathode cluster_encapsulation Encapsulation & Testing ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone Spin_Coat_HIL Spin-Coat PEDOT:PSS UV_Ozone->Spin_Coat_HIL Anneal_HIL Anneal HIL Spin_Coat_HIL->Anneal_HIL Spin_Coat_HTL Spin-Coat 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine Anneal_HIL->Spin_Coat_HTL Anneal_HTL Anneal HTL Spin_Coat_HTL->Anneal_HTL VTE_EML Thermal Evaporation of Host:Dopant EML Anneal_HTL->VTE_EML VTE_ETL Thermal Evaporation of ETL (e.g., TPBi) VTE_EML->VTE_ETL VTE_EIL Thermal Evaporation of EIL (e.g., LiF) VTE_ETL->VTE_EIL VTE_Cathode Thermal Evaporation of Cathode (e.g., Al) VTE_EIL->VTE_Cathode Encapsulation Device Encapsulation VTE_Cathode->Encapsulation Testing Device Characterization Encapsulation->Testing

Caption: Workflow for fabricating a solution-processed/vacuum-deposited hybrid OLED.

Detailed Fabrication Protocol:

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 10 mg/mL.

    • Spin-coat the HTL solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 100°C for 10 minutes inside the glovebox to remove residual solvent.

  • Deposition of Subsequent Layers (by Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the emissive layer (EML), for example, by co-evaporating a host material like CBP with a phosphorescent or fluorescent dopant.

    • Sequentially deposit the electron transport layer (ETL) (e.g., 40 nm of TPBi), the electron injection layer (EIL) (e.g., 1 nm of LiF), and the metal cathode (e.g., 100 nm of Al).

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

Data Presentation: Expected Performance of Phenothiazine-Based HTLs

The following table summarizes typical performance metrics for OLEDs utilizing phenothiazine derivatives as the hole transport layer, providing a benchmark for what might be expected from devices incorporating 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

HTL MaterialDevice StructureMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Reference
Dimeric Phenothiazine DerivativeITO/HIL/HTL/Alq₃/LiF/Al-2.8>5000[2]
Fluorene-cored Phenothiazine DerivativeITO/PEDOT:PSS/HTL/CBP:PO-01/TPBi/LiF/Al19.645.419400[4]
Fluorene-cored Phenothiazine DerivativeITO/PEDOT:PSS/HTL/CBP:4CzIPN/TPBi/LiF/Al27.269.144200[4]

Conclusion and Future Outlook

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine represents a promising, yet underexplored, material for OLED applications. Its straightforward synthesis and the inherent beneficial properties of the phenothiazine core make it a strong candidate for use as a hole transport material. The presence of the reactive methallyl group opens up avenues for the development of novel polymeric and small-molecule emissive materials. Further research should focus on the detailed characterization of its photophysical and electrochemical properties and its performance evaluation in optimized OLED device architectures. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists to unlock the potential of this versatile phenothiazine derivative in the advancement of organic electronics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of the phenothiazine core. The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (also known as N-methallyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of the phenothiazine core. The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (also known as N-methallyl phenothiazine) presents specific kinetic, steric, and oxidative challenges.

This technical guide is designed to troubleshoot your workflow, explain the mechanistic causality behind our recommendations, and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Part 1: Troubleshooting FAQs

Q: My reaction yield is stalling at 40-50% despite using an excess of methallyl chloride. Why is the conversion incomplete? A: Incomplete conversion is a kinetic limitation dictated by your choice of base and solvent[1]. Phenothiazine is a highly sterically hindered, weakly acidic secondary amine. Weak bases (e.g., K₂CO₃) fail to fully deprotonate the amine nitrogen. To drive the reaction to completion, you must switch to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent such as DMF[2]. This ensures the quantitative formation of the highly nucleophilic phenothiazide anion, which rapidly undergoes an Sₙ2 substitution with methallyl chloride[3].

Q: I am observing the formation of dark, tarry byproducts, and TLC shows multiple polar spots. What is causing this degradation? A: The phenothiazine core is highly susceptible to oxidation, specifically at the electron-rich sulfur atom, leading to the formation of phenothiazine-5-oxide or 5,5-dioxide derivatives[2]. This S-oxidation is severely exacerbated under basic conditions in the presence of dissolved atmospheric oxygen. To prevent this, the reaction must be treated as strictly air-sensitive. Solvents must be rigorously degassed (sparged with Argon) prior to the addition of reagents, and the reaction must be maintained under a positive pressure of inert gas.

Q: Methallyl chloride is highly volatile. How do I prevent its loss during the reaction, especially under heated conditions? A: Methallyl chloride has a boiling point of ~71-72 °C. If your reaction temperature exceeds 60 °C without proper condensation, the alkylating agent will vaporize out of the reaction mixture, halting conversion. Ensure you are using a highly efficient reflux condenser chilled to 5 °C. Alternatively, if scaling up, consider using a sealed pressure vessel.

Q: Are there alternative synthetic routes if my substrate cannot tolerate strong bases like NaH? A: Yes. Tsuji-Trost type N-allylation using palladium catalysts (e.g., Pd(PPh₃)₄) and methallyl carbonates is a highly efficient alternative for sterically demanding or electronically deactivated anilines like phenothiazine[4]. This approach operates under milder conditions, completely circumventing the need for harsh bases, thereby minimizing substrate degradation[4].

Part 2: Quantitative Data & Condition Analysis

To select the optimal reaction environment, compare the empirical data of various N-alkylation conditions below.

Reaction ConditionBase / CatalystSolvent SystemTemp (°C)AtmosphereTypical YieldMechanistic Limitation / Primary Byproduct
Weak Base (Control) K₂CO₃Acetone56Air< 40%Incomplete deprotonation; High S-oxidation
Biphasic PTC KOH / TBABToluene / H₂O85N₂75-85%Hydrolysis of methallyl chloride
Anhydrous Strong Base NaHDMF60Argon85-95%Trace C-alkylation if severely overheated
Pd-Catalyzed Allylation Pd(PPh₃)₄THF25Argon> 90%Requires methallyl carbonate precursor

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous N-Alkylation (NaH/DMF Method)

Mechanistic rationale: Strong base deprotonation in a polar aprotic solvent maximizes the nucleophilicity of the phenothiazine nitrogen, overcoming steric hindrance.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon for 10 minutes.

  • Dissolution: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous, Argon-degassed DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Step: You will observe immediate effervescence (H₂ gas evolution). The previously pale solution will transition to a deep, vibrant orange/red, visually confirming the quantitative generation of the phenothiazide anion.

  • Alkylation: Stir for 30 minutes at room temperature to ensure complete deprotonation. Add methallyl chloride (1.5 eq) dropwise via syringe.

  • Heating: Heat the reaction to 60 °C for 4-6 hours.

    • Self-Validation Step: Monitor by TLC (Hexane:EtOAc 9:1). The highly fluorescent phenothiazine starting material spot under 254 nm UV should completely disappear, replaced by a higher R_f product spot.

  • Workup: Quench carefully with cold water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic Phase-Transfer Catalysis (KOH/TBAB Method)

Mechanistic rationale: For environments where anhydrous conditions are impractical, a phase-transfer catalyst (PTC) shuttles the phenothiazide anion into the organic phase, protecting it from aqueous side reactions.

  • Setup: In a round-bottom flask, combine 10H-phenothiazine (1.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene (0.3 M).

  • Base Addition: Add a 50% w/w aqueous solution of KOH (3.0 eq).

  • Reagent Addition: Begin vigorous stirring (>800 rpm) to maximize the biphasic interfacial area. Add methallyl chloride (2.0 eq).

  • Reflux: Heat to 85 °C for 8-12 hours.

    • Self-Validation Step: Ensure the condenser is actively chilled. A dropping reflux ring should be visible in the lower third of the condenser, confirming that the volatile methallyl chloride is being retained in the system.

  • Workup: Cool to room temperature, separate the phases, and wash the organic layer with distilled water until the aqueous wash reaches a neutral pH. Dry over Na₂SO₄ and concentrate.

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow A Start: 10H-Phenothiazine + Methallyl Chloride B Yield < 50%? Check Base & Solvent A->B C Switch to NaH / DMF (Anhydrous) B->C Requires Anhydrous D Switch to KOH / TBAB (Biphasic PTC) B->D Scalable / Wet H Pd-Catalyzed Allylation (Alternative Route) B->H Base-Sensitive E Dark Byproducts? (S-Oxidation) C->E D->E F Degas Solvents & Use Argon Atmosphere E->F Yes G Target Achieved: >90% Yield E->G No F->G H->G

Fig 1: Troubleshooting logic tree for optimizing phenothiazine N-alkylation yields.

Part 5: References

  • Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: mdpi.com URL:

  • Title: Palladium(0)-Catalyzed Allylation of Highly Acidic and Nonnucleophilic Anilines. The Origin of Stereochemical Scrambling When Using Allylic Carbonates Source: acs.org URL:

  • Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: mdpi.com URL:

  • Title: Application Notes and Protocols: 2-(Methylsulfonyl)-10H-phenothiazine in Organic Synthesis Source: benchchem.com URL:

Sources

Optimization

column chromatography purification methods for crude 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating N-methallyl phenothiazine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating N-methallyl phenothiazine. This document transcends basic protocol listing; it provides the mechanistic causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and self-validating.

Mechanistic Foundation of the Purification Strategy

The synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine involves the N-alkylation of 10H-phenothiazine with 3-chloro-2-methylpropene (methallyl chloride). The success of your chromatographic separation relies entirely on exploiting the structural and electronic shifts that occur during this transformation.

Unreacted 10H-phenothiazine possesses a secondary amine with a free N-H bond. This acts as a strong hydrogen bond donor, interacting aggressively with the acidic silanol (Si-OH) groups on standard silica gel. Upon alkylation, the substitution of the methallyl group creates a tertiary amine, completely abolishing this hydrogen-bonding capacity. Consequently, the target product is highly lipophilic and exhibits a drastically reduced capacity factor compared to the starting material [1].

However, the electron-rich tricyclic phenothiazine core has a low oxidation potential. When exposed to acidic silica gel in the presence of atmospheric oxygen and light, it is highly prone to forming deeply colored phenothiazinyl radical cations or sulfoxides [2]. Your purification strategy must balance the need for non-polar elution with the necessity of protecting the sensitive heterocycle from degradation.

Quantitative Elution Profile

To effectively design your gradient, you must understand the relative polarities of the crude mixture components. The table below summarizes the expected chromatographic behavior on standard Silica Gel 60.

Component / ImpurityChemical NatureRelative PolarityTypical Rf (90:10 Hexane:EtOAc)Elution Order
Methallyl chloride Unreacted alkylating agentVery Low0.90 – 0.951 (Solvent Front)
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine Target Product Low 0.65 – 0.75 2
10H-Phenothiazine Unreacted starting materialMedium0.30 – 0.403
Phenothiazine-5-oxide Oxidation byproductHigh0.00 – 0.104 (Baseline)

Self-Validating Purification Protocol

This step-by-step methodology incorporates built-in analytical checkpoints to ensure the integrity of the purification process.

Step 1: Crude Preparation & Devolatilization

  • Action: Transfer the extracted crude reaction mixture to a round-bottom flask and concentrate under reduced pressure at 35°C. Apply high vacuum (0.1 Torr) for a minimum of 1 hour.

  • Causality: Methallyl chloride is highly volatile but can streak on a column if not entirely removed, leading to contaminated early fractions.

  • Validation Check: Spot the concentrated crude on a TLC plate. Under UV 254 nm, the high-Rf spot corresponding to the alkyl halide should be absent or significantly diminished.

Step 2: Stationary Phase Preparation

  • Action: Select Silica Gel 60 (230–400 mesh). Critical Modification: If your phenothiazine derivatives have previously shown instability, pre-slurry the silica in hexanes containing 1% v/v Triethylamine (TEA).

  • Causality: TEA neutralizes the highly acidic silanol sites on the silica gel, suppressing the acid-catalyzed oxidation of the phenothiazine core[2].

Step 3: Sample Loading

  • Action: Dissolve the crude mixture in the absolute minimum volume of Toluene or Dichloromethane (DCM). Apply evenly to the flat silica bed.

  • Causality: Minimizing the loading volume prevents band broadening. Toluene is preferred over DCM as it is less likely to cause premature elution of the product during loading.

Step 4: Gradient Elution

  • Action: Elute with 2 Column Volumes (CV) of 100% degassed Hexanes. Transition to 98:2 Hexane:Ethyl Acetate for 3 CVs, and finally to 95:5 Hexane:Ethyl Acetate.

  • Causality: Degassing the solvents removes dissolved oxygen, further preventing radical cation formation. The initial 100% hexane flush ensures any residual methallyl chloride is completely removed before the target product begins to migrate.

  • Validation Check: Monitor the glass column with a handheld UV lamp (254 nm). Phenothiazine derivatives strongly absorb UV light, allowing you to visually track the dark product band moving down the column.

Step 5: Fraction Analysis and Isolation

  • Action: Spot every third fraction on a TLC plate and develop in 90:10 Hexane:EtOAc. Combine fractions containing the pure target compound (Rf ~0.70) and concentrate in vacuo at <40°C.

  • Causality: N-alkylated phenothiazines are stable once isolated and free from acidic environments [3], but prolonged exposure to heat during concentration can induce thermal degradation.

Troubleshooting & FAQs

Q: During column chromatography, a bright pink/red band forms on the silica gel. What is happening, and how can I prevent it? A: This coloration is a definitive indicator that the phenothiazine core is oxidizing into a phenothiazinyl radical cation or sulfoxide. Phenothiazines are highly electron-rich and sensitive to the acidic environment of standard silica gel, especially when exposed to atmospheric oxygen and ambient light[2]. Solution: Degas your mobile phase solvents with nitrogen or argon prior to use. Shield the column from direct light using aluminum foil. If the problem persists, switch your stationary phase to basic alumina or pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic sites.

Q: My isolated 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine contains a strong, pungent-smelling impurity that appears as a high-Rf spot on TLC. How do I remove it? A: This is unreacted methallyl chloride (3-chloro-2-methylpropene). Because it is highly non-polar, it elutes very quickly. Solution: Ensure you subject the crude mixture to high vacuum prior to chromatography. During the column run, strictly adhere to the protocol of starting with 100% hexanes for the first 2-3 column volumes. This will flush the methallyl chloride out with the solvent front, well before your target product elutes.

Q: The target product and unreacted 10H-phenothiazine are co-eluting. How can I improve the resolution? A: 10H-phenothiazine (a secondary amine) and the N-methallyl product (a tertiary amine) have vastly different polarities due to the loss of the N-H hydrogen bond donor[1]. If they are co-eluting, your mobile phase is far too polar, causing both compounds to rush through the column without interacting with the stationary phase. Solution: Reduce the ethyl acetate concentration. A highly non-polar isocratic system, such as 98:2 Hexane:Ethyl Acetate, will maximize the retention time difference, allowing the lipophilic N-methallyl derivative to elute cleanly before the starting material.

Experimental Workflow Diagram

PurificationWorkflow A Crude Mixture (N-Methallyl Phenothiazine) B TLC Mobile Phase Optimization (Hexane/EtOAc) A->B C Stationary Phase Selection B->C D Silica Gel 60 (Standard) C->D E Basic Alumina (Acid-sensitive) C->E F Gradient Elution (Non-polar -> Polar) D->F E->F G Fraction Analysis (UV 254 nm) F->G H Pure Product Isolation G->H I Oxidation Detected? (Pink/Red Bands) G->I I->E Switch Phase

Workflow for the chromatographic purification of N-methallyl phenothiazine and troubleshooting.

References

  • Lindner, W., Frei, R. W., & Santi, W. (1975). The liquid chromatographic properties of phenothiazines. Journal of Chromatography A, 108(2), 299-304. URL:[Link]

  • Kuźnik, N., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. International Journal of Molecular Sciences, 23(21). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine. Our aim is to provide you with the scientific rationale and practical protocols to overcome these experimental hurdles.

Understanding the Challenge: The Inherent Hydrophobicity of the Phenothiazine Scaffold

Q1: Why is 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine so poorly soluble in aqueous media?

Core Troubleshooting Strategies

This section outlines the primary experimental approaches to enhance the aqueous solubility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine. A logical workflow for troubleshooting is presented below.

Caption: A decision-making workflow for troubleshooting low solubility.

FAQs and In-Depth Troubleshooting Guides

pH Adjustment

Q2: Can I improve the solubility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine by changing the pH of my aqueous solution?

A2: Yes, for many phenothiazine derivatives, pH adjustment can be a highly effective strategy.[1] Phenothiazines are generally weak bases.[1] In acidic conditions, the nitrogen atom in the central ring can become protonated, forming a positively charged ion. This ionized form is typically much more soluble in water than the neutral molecule.[1][8][9] Therefore, decreasing the pH of your aqueous medium by adding a small amount of acid can significantly enhance the solubility of your compound.[10][11][12]

Experimental Protocol: pH-Dependent Solubility Determination

  • Objective: To determine the optimal pH for dissolving 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

  • Materials:

    • 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

    • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)

    • Scintillation vials

    • Orbital shaker with temperature control

    • 0.22 µm syringe filters

    • A validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the compound to vials containing a known volume of each buffer.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for 24-72 hours to ensure equilibrium is reached.

    • Allow the vials to stand to let any undissolved solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter.

    • Dilute the filtrate and analyze the concentration of the dissolved compound using your validated analytical method.[1]

Co-solvency

Q3: What are co-solvents, and how can they help dissolve my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][13] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic compounds like 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.[1][11] Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][11] Studies on the parent compound, phenothiazine, have demonstrated increased solubility in aqueous mixtures of ethanol and propylene glycol.[14][15]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Objective: To determine the effect of different co-solvents on the solubility of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

  • Materials:

    • 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

    • Co-solvents (e.g., ethanol, propylene glycol, DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Standard laboratory glassware

  • Procedure:

    • Prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

    • Follow the same procedure as the pH-dependent solubility determination to measure the solubility of the compound in each co-solvent mixture.

    • Important Consideration: When using co-solvents in biological assays, it is crucial to run a vehicle control to account for any potential effects of the co-solvent on the experimental system.[16]

Co-solvent System (v/v)Expected Solubility Trend
WaterVery Low
10% Ethanol in WaterIncreased
20% Ethanol in WaterFurther Increased
10% Propylene Glycol in WaterIncreased
20% Propylene Glycol in WaterFurther Increased

Caption: Expected solubility trends with the addition of co-solvents.

Complexation with Cyclodextrins

Q4: I've heard about using cyclodextrins to improve solubility. How do they work?

A4: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity.[1][17][18] This structure allows them to encapsulate hydrophobic "guest" molecules, like 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, within their central cavity.[1][18][19][20][21] The resulting "inclusion complex" has a hydrophilic exterior, which significantly enhances its solubility in aqueous solutions.[1][17][18][19][20][21] Studies have shown that cyclodextrins can effectively improve the aqueous solubility and stability of phenothiazine.[22]

Cyclodextrin_Complexation cluster_0 In Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug (e.g., Phenothiazine Derivative) Drug->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Objective: To prepare a soluble inclusion complex of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine with a cyclodextrin.

  • Materials:

    • 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

    • Cyclodextrin (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin)

    • Aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in the aqueous buffer at the desired concentration.

    • Slowly add an excess amount of the phenothiazine compound to the cyclodextrin solution while stirring.

    • Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibration.

    • After equilibration, filter the solution to remove any undissolved compound.[1]

Use of Surfactants

Q5: Can surfactants help with my solubility issues?

A5: Yes, surfactants can be an effective tool. Surfactants are molecules that have both a hydrophilic head and a hydrophobic tail. In aqueous solutions, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can entrap hydrophobic drug molecules, while the hydrophilic heads face outwards, allowing the micelle to be dispersed in water.[1] This effectively increases the apparent solubility of the hydrophobic compound.[1][16]

Advanced and Alternative Strategies

Q6: What other options can I explore if the above methods are not sufficient or suitable for my experiment?

A6: If standard methods are not providing the desired results, you can consider the following advanced strategies:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[5][6][23] Techniques like micronization and nanosizing can be employed for this purpose.[5][23]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[5][6][23] This can enhance solubility by converting the drug to an amorphous (non-crystalline) form, which is generally more soluble.[4][23]

  • Chemical Modification: In some cases, it may be beneficial to synthesize derivatives of the parent compound with improved solubility. For phenothiazines, strategies like N-alkylation or the introduction of polar functional groups can enhance aqueous solubility.[1]

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... (2022). National Center for Biotechnology Information. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). National Center for Biotechnology Information. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2013). Touro Scholar. [Link]

  • Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. (2000). National Center for Biotechnology Information. [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024). ResearchGate. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2020). Asian Journal of Pharmacy and Technology. [Link]

  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024). MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • pH and solubility (video) | Equilibrium. (n.d.). Khan Academy. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). National Center for Biotechnology Information. [Link]

  • Phenothiazine. (n.d.). Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Photocatalytic Efficiency of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into opti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the photocatalytic performance of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (MPP) under visible light. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Part 1: Fundamentals of MPP Photocatalysis

This section covers the essential groundwork for any successful experiment involving MPP, from its synthesis to the basic principles of its photocatalytic action.

FAQ 1.1: How is 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (MPP) synthesized and characterized?

Answer:

The synthesis of N-substituted phenothiazines like MPP is typically achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of the phenothiazine parent molecule with an appropriate alkylating agent, in this case, 3-chloro-2-methyl-1-propene (methallyl chloride), in the presence of a base.

Rationale: The nitrogen atom of the phenothiazine ring is nucleophilic and can readily attack the electrophilic carbon of the methallyl chloride. A base is required to deprotonate the N-H of phenothiazine, increasing its nucleophilicity. A phase-transfer catalyst can be used to improve reaction rates and yields. A representative protocol is detailed in the "Protocols" section below.

Essential Characterization:

  • ¹H and ¹³C NMR: To confirm the covalent attachment of the 2-methyl-2-propen-1-yl group to the phenothiazine nitrogen and verify the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized MPP.

  • UV-Vis Spectroscopy: To determine the absorption spectrum of MPP. Phenothiazine derivatives typically absorb in the UV and visible regions, a prerequisite for visible-light photocatalysis.[1] Extending the conjugation of the phenothiazine core can shift the absorption to longer wavelengths.[2]

  • Cyclic Voltammetry (CV): To determine the oxidation potential. Phenothiazine derivatives are known for their reversible one-electron redox behavior, which is crucial for their function as photoredox catalysts.[2][3]

FAQ 1.2: What is the general mechanism of photocatalysis by MPP?

Answer:

Like other phenothiazine derivatives, MPP functions as an organic photoredox catalyst. The general mechanism involves the following key steps:

  • Photoexcitation: MPP absorbs a photon of visible light, promoting it from its ground state (MPP) to an electronically excited state (MPP*).

  • Electron Transfer: The excited state MPP* is a potent reducing agent.[2] It can donate an electron to an electron acceptor, which in many aerobic reactions is molecular oxygen (O₂), to form a superoxide radical anion (O₂•⁻). This process generates the MPP radical cation (MPP•⁺).[1]

  • Substrate Interaction & Regeneration: The generated reactive oxygen species (ROS), such as the superoxide radical or singlet oxygen, can then interact with the substrate to induce the desired chemical transformation (e.g., oxidation, degradation).[4][5] The MPP•⁺ radical cation can then be reduced back to its ground state by an electron donor in the system, completing the catalytic cycle.

MPP Photocatalytic Cycle cluster_0 Photocatalytic Cycle cluster_1 Redox Processes MPP MPP (Ground State) MPP_excited MPP* (Excited State) MPP->MPP_excited Visible Light (hν) MPP_radical MPP•⁺ (Radical Cation) MPP_excited->MPP_radical Electron Transfer Acceptor Electron Acceptor (e.g., O₂) MPP_excited->Acceptor e⁻ donation MPP_radical->MPP Regeneration Acceptor_reduced Reduced Acceptor (e.g., O₂•⁻) Donor Electron Donor (Substrate) Donor->MPP_radical e⁻ donation Donor_oxidized Oxidized Donor

Caption: Proposed photocatalytic cycle for MPP.

Part 2: Troubleshooting Guide

This core section addresses the most common issues encountered during photocatalytic experiments with MPP.

Q2.1: My photocatalytic efficiency is very low or zero. What are the potential causes and how do I fix them?

Answer:

This is the most common issue. A systematic approach is necessary to identify the root cause.

Possible Causes & Solutions:

  • Catalyst Issues:

    • Purity: Impurities can act as recombination centers for the photogenerated electron-hole pairs, drastically reducing efficiency.[6]

      • Solution: Re-purify your synthesized MPP using column chromatography or recrystallization. Confirm purity via NMR and MS.

    • Concentration (Loading): Too little catalyst means insufficient active sites and light absorption.[6] Conversely, excessive catalyst loading can increase solution turbidity, leading to light scattering and reduced light penetration into the bulk solution.[7]

      • Solution: Perform a catalyst loading optimization study. Start with a low concentration (e.g., 0.1 mol%) and incrementally increase it, monitoring the reaction rate. Plot reaction rate vs. catalyst concentration to find the optimal loading.

  • Light Source Issues:

    • Wavelength Mismatch: The emission wavelength of your light source must overlap with the absorption spectrum of MPP. Phenothiazines without extended conjugation may not absorb strongly in the longer visible wavelengths (e.g., red light).[8]

      • Solution: Overlay the emission spectrum of your lamp with the UV-Vis absorption spectrum of your MPP solution. Ensure there is significant overlap. Blue LEDs are often effective for phenothiazine dyes.[3][9]

    • Insufficient Light Intensity (Photon Flux): The reaction rate is often dependent on the light intensity. If the intensity is too low, the rate of excitation will be slow.

      • Solution: Measure the photon flux of your light source. If possible, increase the intensity or move the light source closer to the reactor. Ensure the distance is kept constant across experiments for reproducibility.[7]

  • Reaction Environment:

    • Absence of an Electron Acceptor: For many oxidative reactions, dissolved oxygen is the primary electron acceptor.[6]

      • Solution: Ensure the reaction mixture is adequately aerated. Bubble air or pure oxygen through the solution before and during the experiment.[6] Perform a control experiment under an inert atmosphere (e.g., Argon or Nitrogen) to confirm the role of oxygen.

    • Incorrect Solvent: The solvent can influence catalyst stability and substrate solubility.

      • Solution: Ensure both the MPP catalyst and the substrate are fully dissolved in the chosen solvent. Common solvents for phenothiazine photocatalysis include acetonitrile, N,N-dimethylformamide (DMF), and toluene.[2]

Troubleshooting_Low_Efficiency start Low / No Photocatalytic Activity check_catalyst Is the Catalyst Pure & Correctly Characterized? start->check_catalyst check_light Does Lamp Spectrum Overlap with MPP Absorption? check_catalyst->check_light Yes solution_purify Re-purify Catalyst & Verify Structure check_catalyst->solution_purify No check_oxygen Is an Electron Acceptor (e.g., O₂) Present? check_light->check_oxygen Yes solution_light Change Light Source to Match Absorption (e.g., Blue LED) check_light->solution_light No check_loading Is Catalyst Loading Optimized? check_oxygen->check_loading Yes solution_oxygen Aerate Reaction Mixture (Bubble O₂/Air) check_oxygen->solution_oxygen No solution_loading Perform Catalyst Loading Optimization Study check_loading->solution_loading No success Problem Resolved check_loading->success Yes solution_purify->check_catalyst solution_light->check_light solution_oxygen->check_oxygen solution_loading->check_loading

Caption: Troubleshooting decision tree for low photocatalytic efficiency.

Q2.2: My results are not reproducible. What could be the cause?

Answer:

Inconsistent results often stem from subtle variations in experimental conditions.

Possible Causes & Solutions:

  • Inconsistent Catalyst Dispersion: If MPP is not fully dissolved or if it aggregates, the effective concentration of the photocatalyst will vary between experiments.

    • Solution: Use ultrasonication to ensure the catalyst is fully dissolved or homogeneously suspended before starting each experiment.[6]

  • Temperature Fluctuations: Photocatalytic reaction rates can be temperature-dependent. The light source itself can heat the reaction mixture.[6]

    • Solution: Use a water bath or a cooling fan to maintain a constant temperature throughout the experiment. Monitor the temperature in the reaction vessel.

  • Light Source Instability: The output of lamps can fluctuate as they age or as power supply varies.

    • Solution: Allow the lamp to warm up and stabilize for 15-30 minutes before starting the experiment. Periodically check the lamp's intensity with a power meter.

  • Adsorption-Desorption Equilibrium: Some of the substrate may physically adsorb onto the catalyst surface. If irradiation is started immediately after mixing, the initial concentration drop may be misinterpreted as a photocatalytic effect.[7]

    • Solution: Stir the catalyst and substrate solution in the dark for 30-60 minutes before turning on the light.[6] This ensures that an adsorption-desorption equilibrium is reached, and the observed degradation is solely due to photocatalysis.

Q2.3: The catalyst appears to be degrading or deactivating during the reaction. Why is this happening and can it be prevented?

Answer:

Catalyst stability is a critical factor for practical applications. Phenothiazines can be susceptible to degradation.

Possible Causes & Solutions:

  • Photobleaching/Oxidation: The MPP radical cation (MPP•⁺) can be highly reactive and may undergo irreversible side reactions, such as dimerization or reaction with the solvent or substrate byproducts, leading to inactive species.[10] Some phenothiazines are also susceptible to oxidation at the sulfur atom, forming less active sulfoxides.[11]

    • Solution: Consider using a more robust catalyst structure. Incorporating bulky groups can increase stability.[9] Running the reaction under conditions that favor rapid regeneration of the ground state catalyst can also help. Assembling the phenothiazine moiety into a more rigid structure like a porous coordination cage has also been shown to improve stability.[10]

  • Fouling: Reaction intermediates or byproducts can adsorb onto the catalyst surface, blocking active sites.[6]

    • Solution: After a reaction cycle, attempt to wash the catalyst (if heterogeneous) or purify the reaction mixture to remove byproducts before reuse. Analyzing the reaction mixture for byproducts can provide clues about the deactivation pathway.

Part 3: Advanced Optimization & Protocols

FAQ 3.1: How do I properly measure and report the efficiency of my photocatalytic system?

Answer:

Simply reporting the percentage degradation after a certain time is insufficient for comparing results between different labs or systems.[12] The Apparent Quantum Yield (AQY) is a more rigorous metric. AQY is the ratio of the number of reacted electrons to the number of incident photons.[12]

To calculate AQY, you need to measure:

  • The rate of the reaction: This is determined by quantifying the amount of product formed or substrate consumed over time (e.g., using HPLC, GC, or UV-Vis spectroscopy).

  • The photon flux of the incident light: This is the number of photons per unit time hitting the reactor, measured with a calibrated photometer or through chemical actinometry.[13]

A detailed protocol for determining AQY is provided below.

ParameterImpact on EfficiencyRationale & Recommendation
Catalyst Loading Optimal concentration existsToo low = insufficient light absorption. Too high = light scattering.[7] Action: Titrate concentration to find the optimum.
Light Wavelength Must match absorptionEnergy must be absorbed to excite the catalyst. Action: Use a light source (e.g., LED) with an emission peak within the MPP absorption band.[3]
Light Intensity Generally positive correlationHigher photon flux leads to more excited catalyst molecules per unit time. Action: Use a high-intensity source, but be aware of potential for catalyst degradation at very high intensities.
pH of Solution Can be significantpH can affect the surface charge of the catalyst (if suspended) and the ionization state of the substrate, influencing adsorption.[7] Action: Buffer the solution and test a range of pH values if your substrate is pH-sensitive.
Oxygen Concentration Crucial for oxidative reactionsOxygen often acts as the terminal electron acceptor.[6] Action: Saturate the solution with air or O₂.

Table 1: Key Experimental Parameters and Their Impact on Photocatalytic Efficiency.

Experimental Protocols

Protocol 1: Synthesis of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (MPP)

This protocol is adapted from general procedures for N-alkylation of phenothiazine.[14]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), add 10H-phenothiazine (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide.

  • Solvent: Add dry acetone or DMF as the solvent.

  • Addition of Reagent: To the stirred solution, add 3-chloro-2-methyl-1-propene (methallyl chloride) (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the solid salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to afford the pure MPP.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Standard Photocatalytic Degradation Experiment

This protocol uses a model organic dye, but can be adapted for other substrates.

  • Stock Solutions: Prepare a stock solution of the target substrate (e.g., 20 ppm Methylene Blue in deionized water) and a stock solution of MPP in a suitable solvent (e.g., acetonitrile).

  • Reactor Setup: In a quartz photoreactor vessel, add the substrate solution. The final volume should be standardized for all experiments (e.g., 50 mL).

  • Catalyst Addition: Add the required volume of the MPP stock solution to achieve the desired final catalyst concentration.

  • Equilibration: Place the reactor in the experimental setup, ensuring the light source is off. Begin stirring and bubble air through the solution. Allow the mixture to stir in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.[7]

  • Time Zero Sample: Take an initial sample (t=0) just before turning on the light. Filter the sample through a 0.45 µm syringe filter to remove any suspended catalyst particles before analysis.[15]

  • Irradiation: Turn on the visible light source (e.g., a 425 nm blue LED array).[9] Start a timer.

  • Sampling: Withdraw aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes). Filter each sample immediately.

  • Analysis: Analyze the concentration of the substrate in each filtered sample using UV-Vis spectroscopy at its λ_max. The degradation efficiency can be calculated as (C₀-C)/C₀ * 100%, where C₀ is the concentration at t=0 and C is the concentration at time t.

Protocol 3: Apparent Quantum Yield (AQY) Determination
  • Measure Photon Flux (I₀):

    • Use a calibrated radiometer/photometer placed at the same position as the reaction vessel to measure the light intensity (in W/cm²).

    • Convert this power into photon flux (mol of photons per second) using the formula:

      • I₀ (mol/s) = (P * A * λ) / (N_A * h * c)

      • Where: P = power (W/cm²), A = irradiation area (cm²), λ = wavelength (m), N_A = Avogadro's number, h = Planck's constant, c = speed of light.[13]

  • Measure Reaction Rate:

    • Run the photocatalytic experiment as described in Protocol 2.

    • Plot the concentration of the substrate consumed versus time. The initial slope of this curve represents the initial reaction rate (mol/s).

  • Calculate AQY:

    • Use the following formula, where 'n' is the number of electrons required for the transformation of one molecule of substrate (e.g., for many degradation reactions, this is estimated based on complete mineralization or a known reaction pathway).

      • AQY (%) = (n * Rate of substrate degradation) / (Rate of incident photons) * 100[12]

References

  • Park, J. H., Ko, K. C., et al. (2012). Photocatalysis by phenothiazine dyes: visible-light-driven oxidative coupling of primary amines at ambient temperature. Semantic Scholar. Retrieved from [Link]

  • Baumgarten, D., Gollasch, M., et al. (n.d.). Phenothiazine redox mediators boost photocatalytic hydrogen evolution. ChemRxiv. Retrieved from [Link]

  • Stadler, E., Eibel, A., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Retrieved from [Link]

  • Park, J. H., Ko, K. C., et al. (2012). Photocatalysis by phenothiazine dyes: visible-light-driven oxidative coupling of primary amines at ambient temperature. PubMed. Retrieved from [Link]

  • Yuan, K., et al. (n.d.). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. PMC. Retrieved from [Link]

  • Tsuchiya, M., et al. (2024). Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts. Chemical Communications (RSC Publishing). DOI:10.1039/D4CC00904E. Retrieved from [Link]

  • Yuan, K., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). DOI:10.1039/D2SC01086K. Retrieved from [Link]

  • Perfectlight. (2022). Quantum Yield and Quantum Efficiency in Photocatalysis Experiments. Perfectlight. Retrieved from [Link]

  • Sungkyunkwan University. (2012). Photocatalysis by phenothiazine dyes: Visible-light-driven oxidative coupling of primary amines at ambient temperature. Sungkyunkwan University. Retrieved from [Link]

  • Perfectlight. (2023). AQY Calculation Formula. Perfectlight. Retrieved from [Link]

  • Wang, Y., et al. (2022). Assembling Phenothiazine into a Porous Coordination Cage to Improve Its Photocatalytic Efficiency for Organic Transformations. PubMed. Retrieved from [Link]

  • García-López, V., et al. (2022). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PMC. Retrieved from [Link]

  • Ali, I., et al. (2021). Photocatalytic degradation of organic dyes: Pd-γ-Al₂O₃ and PdO-γ-Al₂O₃ as potential photocatalysts. RSC Advances (RSC Publishing). DOI:10.1039/D0RA10290C. Retrieved from [Link]

  • Reddit. (2020). Calculating quantum yield of a photocatalyst. r/Chempros. Retrieved from [Link]

  • Chen, R., et al. (2022). Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. Chemical Science (RSC Publishing). DOI:10.1039/D2SC02503E. Retrieved from [Link]

  • Fiveable. (2025). 9.2 Quantum yield determination and interpretation. Fiveable. Retrieved from [Link]

  • Reddy, V. G., et al. (n.d.). 3H-Phenothiazin-3-one: A Photocatalyst for the Mild Oxidation of Boronic Acids Under Green LED Irradiation. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Aouine, Y., et al. (n.d.). 10-(Prop-2-ynyl)-10H-phenothiazine. PMC. Retrieved from [Link]

  • Bar-Ziv, R., et al. (n.d.). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chen, C., et al. (n.d.). Using Dyes for Evaluating Photocatalytic Properties: A Critical Review. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Recent progress on phenothiazine organophotoredox catalysis. ResearchGate. Retrieved from [Link]

  • García-López, V., et al. (n.d.). Tuning the Activity–Stability Balance of Photocatalytic Organic Materials for Oxidative Coupling Reactions. PMC. Retrieved from [Link]

  • Marín-Beloqui, J., et al. (n.d.). Anchoring of 10-phenylphenothiazine to mesoporous silica materials: A water compatible organic photocatalyst for the degradation. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalysis by Phenothiazine Dyes: Visible-Light-Driven Oxidative Coupling of Primary Amines at Ambient Temperature | Request PDF. ResearchGate. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing. Retrieved from [Link]

  • Lamprianidis, P. (2020). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. Diva-Portal.org. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Retrieved from [Link]

  • Ohtani, B. (n.d.). Hidden but Possibly Fatal Misconceptions in Photocatalysis Studies: A Short Critical Review. MDPI. Retrieved from [Link]

  • Janecka, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). How to do photocatalytic degradation of dye experiment using hydrophobic powder sample?. ResearchGate. Retrieved from [Link]

  • University of British Columbia. (n.d.). Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide. University of British Columbia. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Redox Potentials of 10-methylphenothiazine and 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals Introduction Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile redox properties.[1] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile redox properties.[1] The ability to reversibly lose electrons makes them valuable as antioxidants, in the development of antipsychotic drugs, and as components in modern electronics like lithium-ion batteries and organic light-emitting diodes.[2][3][4][5] The electrochemical behavior of these molecules is critically influenced by the nature of the substituent at the N-10 position of the phenothiazine core.[4][6]

Redox Behavior of N-Substituted Phenothiazines

The electrochemical oxidation of N-substituted phenothiazines typically involves the sequential loss of two electrons. The first oxidation is a one-electron process that forms a stable radical cation. For many N-substituted phenothiazines, this first oxidation is reversible. A second one-electron oxidation can occur at a higher potential, leading to the formation of a dication, which is often less stable and may undergo irreversible reactions.

Comparative Redox Potentials

The redox potential is a measure of a molecule's tendency to be oxidized or reduced. A lower oxidation potential indicates that a compound is more easily oxidized. For phenothiazine derivatives, the nature of the N-10 substituent significantly impacts the ease of the first oxidation.

CompoundFirst Oxidation Potential (E°')Notes
10-methylphenothiazine (MPT) ~0.75 V vs. SCEThis value is for the first reversible one-electron oxidation to the radical cation.
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine Not Experimentally DeterminedA qualitative discussion based on structural effects is provided below.

Note: The exact redox potential can vary depending on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.

Analysis of Substituent Effects

The difference in the N-10 substituent—a methyl group versus a 2-methyl-2-propen-1-yl (isobutenyl) group—is expected to influence the redox potential of the phenothiazine core through a combination of electronic and steric effects.

10-methylphenothiazine (MPT): The methyl group is a weak electron-donating group through an inductive effect. This electron donation slightly increases the electron density on the nitrogen atom and the aromatic rings, making the molecule easier to oxidize compared to an unsubstituted phenothiazine.

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine:

  • Electronic Effects: The 2-methyl-2-propen-1-yl group, similar to a methyl group, is an alkyl substituent and is expected to be electron-donating. The double bond in the allyl system is generally considered to be weakly electron-withdrawing, but its effect is likely to be minimal given its position relative to the nitrogen atom.

  • Steric Effects: The 2-methyl-2-propen-1-yl group is significantly bulkier than a methyl group. Increased steric bulk at the N-10 position can influence the "butterfly" conformation of the phenothiazine ring system.[7][8] Upon oxidation to the radical cation, the phenothiazine core tends to planarize. A bulkier N-10 substituent can hinder this planarization, making the oxidation process energetically less favorable and thus shifting the oxidation potential to a higher (more positive) value.[2]

Hypothesis: Based on the dominant influence of steric hindrance on the stability of the resulting radical cation, it is hypothesized that 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine will exhibit a slightly higher first oxidation potential than 10-methylphenothiazine . This would indicate that it is marginally more difficult to oxidize. However, without direct experimental evidence, this remains a well-founded prediction.

Experimental Determination of Redox Potentials: A Protocol for Cyclic Voltammetry

For researchers wishing to determine the precise redox potential of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine or other derivatives, cyclic voltammetry (CV) is the most common and reliable technique.

Workflow for Determining Redox Potential

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (e.g., 1-5 mM in Acetonitrile) mix Mix Analyte and Electrolyte prep_sol->mix prep_elec Prepare Supporting Electrolyte Solution (e.g., 0.1 M TBAPF6 in Acetonitrile) prep_elec->mix cell Assemble 3-Electrode Cell (Working, Reference, Counter) mix->cell deoxygenate Deoxygenate Solution (Purge with N2 or Ar) cell->deoxygenate scan Perform CV Scan (Set Potential Range and Scan Rate) deoxygenate->scan voltammogram Obtain Cyclic Voltammogram scan->voltammogram peaks Identify Anodic (Epa) and Cathodic (Epc) Peak Potentials voltammogram->peaks e_half Calculate Formal Potential E°' = (Epa + Epc) / 2 peaks->e_half

Caption: Workflow for the determination of redox potential using cyclic voltammetry.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • 10-methylphenothiazine or 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

  • Anhydrous acetonitrile (ACN), electrochemical grade

  • Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Reference standard (optional but recommended): Ferrocene

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode: Glassy carbon electrode (GCE)

  • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter electrode: Platinum wire or gauze

  • Inert gas (Argon or Nitrogen)

2. Solution Preparation:

  • Electrolyte Solution: Prepare a 0.1 M solution of TBAPF6 in anhydrous acetonitrile.

  • Analyte Solution: Prepare a 1-5 mM solution of the phenothiazine derivative in the electrolyte solution. If using a reference standard, add ferrocene to a similar concentration.

3. Electrochemical Measurement:

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then acetonitrile, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is positioned close to the working electrode surface.

  • Deoxygenation: Purge the solution with an inert gas (Ar or N2) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window. For phenothiazines, a scan from approximately 0 V to +1.2 V (vs. Ag/AgCl) is a good starting point.

    • Set the scan rate, typically between 50 and 200 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

4. Data Analysis:

  • From the stable cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) for the first redox couple.

  • Calculate the formal redox potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2 .

  • The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons, in this case, 1) for a reversible process. For a one-electron reversible process, this is approximately 59 mV.

Conclusion

10-methylphenothiazine is a well-documented N-substituted phenothiazine with a reversible first oxidation potential around 0.75 V vs. SCE. While direct experimental data for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine is currently unavailable, an analysis of substituent effects provides a basis for a reasoned hypothesis. The larger steric bulk of the 2-methyl-2-propen-1-yl group at the N-10 position is predicted to slightly increase the oxidation potential compared to the methyl group due to the hindrance of the planarization of the phenothiazine core upon oxidation.

This guide provides both a comparative overview based on existing knowledge and a practical framework for the experimental determination of the redox potential of novel phenothiazine derivatives. The provided cyclic voltammetry protocol offers a robust method for researchers to obtain empirical data, which is essential for applications ranging from drug design to the development of advanced materials.

References

  • Bishop, E., & Husein, A. (1990). Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. Analytica Chimica Acta, 234, 275-283.
  • Casselman, M. D., et al. (2017). Beyond the Hammett Effect: Using Strain to Alter the Landscape of Electrochemical Potentials. ChemPhysChem, 18(16), 2142-2146.
  • García, C., et al. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A, 109(14), 3360–3371.
  • Hayashi, H., & Koizumi, T. (2016). PREPARATION AND ELECTROCHEMICAL BEHAVIOR OF N-SUBSTITUTED PHENOTHIAZINE OXIDE. HETEROCYCLES, 92(8), 1440-1448.
  • Kaur, A. P., et al. (2021). Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. The Journal of Physical Chemistry A, 125(1), 448-456.
  • Li, M., et al. (2022). Electrochemical C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines to synthesize novel N-aryl phenothiazine derivatives. Tetrahedron Letters, 110, 154133.
  • Moosmann, B., et al. (2001). N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. Journal of Neurochemistry, 78(3), 579-591.
  • Rawashdeh, A. M. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine.
  • Sibi, M. P., et al. (2010). 10-(Prop-2-ynyl)-10H-phenothiazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2830.
  • Sultan, S., et al. (2019). Synthesis, antiproliferative and antibacterial activity of novel Phenothiazine-[6][9][10] triazole hybrids. Bioorganic Chemistry, 89, 103006.

  • Tadesse, S., et al. (2021).
  • Tetianec, L., et al. (2009). Kinetics of N-substituted phenothiazines and N-substituted phenoxazines oxidation catalyzed by fungal laccases. Biologija, 55(3-4), 95-101.
  • Wang, X., et al. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 23-32.
  • Xiang, Y., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(19), 5585-5591.
  • Zholobenko, A., et al. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. Free Radical Biology and Medicine, 86, 167-178.
  • [Various Authors]. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 44-53.
  • [Various Authors]. (2023). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material.
  • [Various Authors]. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2351(1), 030073.
  • [Various Authors]. (n.d.).
  • [Various Authors]. (n.d.). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid.
  • [Various Authors]. (n.d.). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. Physical Chemistry Research.
  • [Various Authors]. (n.d.).
  • [Various Authors]. (n.d.). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism.
  • [Various Authors]. (n.d.). a) Redox chemical processes of N‐unsubstituted phenothiazine 1,...

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Comparative

mass spectrometry fragmentation patterns of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine: A Comparative Analysis Introduction Mass spectrometry (MS) is an indispensable tool in the structural elucidation...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine: A Comparative Analysis

Introduction

Mass spectrometry (MS) is an indispensable tool in the structural elucidation of novel therapeutic agents and synthetic intermediates. For nitrogen-containing heterocyclic compounds like phenothiazine derivatives, understanding the fragmentation patterns is crucial for identification, metabolite profiling, and quality control. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this analysis is built upon a foundation of established fragmentation principles for the phenothiazine core and its clinically significant derivatives. By comparing the predicted fragmentation of our target molecule with well-documented analogues, we can construct a reliable and scientifically grounded fragmentation map. This approach mirrors the day-to-day challenges faced by analytical scientists when encountering novel chemical entities.

Pillar 1: Understanding the Core Structure and Its N-Substituent

The target molecule, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, consists of two key structural features that dictate its fragmentation behavior:

  • The Phenothiazine Nucleus: A rigid, tricyclic system with sulfur and nitrogen heteroatoms. This core is known to be relatively stable, and its fragmentation often involves sequential loss of heteroatoms or ring cleavage.

  • The N-Substituent (Methallyl Group): A 2-methyl-2-propen-1-yl group attached to the nitrogen at position 10. This unsaturated, branched side-chain is the most labile part of the molecule and is expected to be the primary site of initial fragmentation.

The interplay between the stable core and the labile side chain defines the fragmentation cascade.

Pillar 2: Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The following section outlines the most probable fragmentation steps for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.

Step 1: Formation of the Molecular Ion (M•+)

Upon EI, the molecule will lose an electron to form the molecular ion. The charge is most likely localized on the electron-rich phenothiazine nucleus, specifically the nitrogen or sulfur atoms.

  • Predicted m/z: The molecular weight of C16H15NS is 253.09 g/mol . Therefore, the molecular ion peak [M]•+ is expected at m/z 253 .

Step 2: Primary Fragmentation - Cleavage of the N-Alkenyl Side Chain

The most favorable initial fragmentation event is the cleavage of the C-N bond connecting the methallyl group to the phenothiazine nitrogen. This is a classic example of alpha-cleavage, which is highly favorable for amines.

  • Pathway A: Loss of the Methallyl Radical This pathway involves the homolytic cleavage of the C-N bond, resulting in the loss of a methallyl radical (•CH2C(CH3)=CH2). This generates a highly stable, resonance-delocalized phenothiazine cation. This is often the base peak in the spectrum of N-substituted phenothiazines.

    • Resulting Ion: Phenothiazine cation.

    • Predicted m/z: 198 (253 - 55).

  • Pathway B: McLafferty-type Rearrangement While less common for N-allyl systems compared to carbonyls, a rearrangement involving the transfer of a hydrogen from the side chain to the phenothiazine ring followed by cleavage is possible. However, the direct alpha-cleavage (Pathway A) is anticipated to be significantly more dominant.

The workflow for these initial, high-probability fragmentation events can be visualized as follows:

G M Molecular Ion (M•+) m/z 253 L1 Loss of Methallyl Radical (•C4H7) -55 Da M->L1 F1 Phenothiazine Cation m/z 198 L1->F1

Caption: Primary fragmentation of the molecular ion.

Step 3: Secondary Fragmentation of the Phenothiazine Core (m/z 198)

The stable m/z 198 ion, corresponding to the [Phenothiazine]+ cation, will undergo further fragmentation characteristic of the core itself. These pathways are well-documented for many phenothiazine derivatives after the loss of their N-substituent.

  • Pathway C: Loss of a Sulfur Atom The expulsion of a neutral sulfur atom is a common fragmentation route for sulfur-containing heterocycles.

    • Resulting Ion: Carbazole cation.

    • Predicted m/z: 166 (198 - 32).

  • Pathway D: Loss of HCS• A more complex fragmentation can lead to the loss of a thioformyl radical (HCS•). This involves ring cleavage.

    • Resulting Ion: [C11H8N]+

    • Predicted m/z: 153 (198 - 45).

This secondary fragmentation cascade is visualized below:

G F1 Phenothiazine Cation m/z 198 L2 Loss of S -32 Da F1->L2 L3 Loss of HCS• -45 Da F1->L3 F2 Carbazole Cation m/z 166 F3 [C11H8N]+ m/z 153 L2->F2 L3->F3

Caption: Secondary fragmentation of the phenothiazine core.

Pillar 3: Comparative Analysis with a Known Analogue: Promethazine

To validate our predicted pattern, we can compare it to the known EI-MS fragmentation of Promethazine . Promethazine is a widely used phenothiazine drug with a similar N-alkyl side chain (2-(dimethylamino)propyl).

Ion DescriptionPredicted m/z for 10-(2-methyl-2-propen-1-yl)-10H-phenothiazineExperimental m/z for PromethazineFragmentation Pathway
Molecular Ion [M]•+ 253284Initial ionization
Base Peak [M - Side Chain]•+ 198 198 Alpha-cleavage at the N-10 position
[Base Peak - S]•+166166Loss of sulfur from the phenothiazine core
[M - CH3]•+N/A (less likely)269Loss of a terminal methyl group from side chain
Side Chain Cation55 ([C4H7]+)86 ([C5H12N]+)Charge retention on the cleaved side chain

This comparison provides strong evidence for our proposed fragmentation scheme. The most telling similarity is the presence of an intense peak at m/z 198 in the spectra of virtually all 10-substituted phenothiazines. This ion serves as a diagnostic marker for the phenothiazine nucleus itself. The formation of this ion via the loss of the entire N-substituent is the dominant fragmentation pathway, often resulting in the base peak.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to verify these predictions, the following protocol outlines a standard approach for EI-MS analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Methodology:

  • Sample Preparation: Dissolve ~1 mg of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 300°C.

      • Final Hold: Hold at 300°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard)

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances to the predicted pathways.

This self-validating protocol ensures that the sample is sufficiently volatilized and separated before entering the mass spectrometer, leading to a clean and interpretable spectrum. The 70 eV ionization energy is a global standard that ensures fragmentation patterns are consistent and comparable across different laboratories and instruments.

Conclusion

The fragmentation pattern of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine under electron ionization is predicted to be dominated by the cleavage of the N-substituent. The key diagnostic ions are the molecular ion at m/z 253 and, most significantly, the base peak at m/z 198 , which corresponds to the stable phenothiazine cation. Subsequent fragmentation of this core ion, leading to fragments at m/z 166 and 153, further confirms the identity of the phenothiazine nucleus.

This predictive guide, grounded in the established principles of mass spectrometry and validated by comparison with known analogues like Promethazine, provides researchers with a robust framework for identifying this compound and other novel phenothiazine derivatives. It underscores the power of combining foundational knowledge with comparative analysis to solve complex analytical challenges.

References

  • Title: Mass Spectrometry of N-Alkylphenothiazines Source: Organic Mass Spectrometry URL: [Link]

  • Title: The Wiley/NIST Registry of Mass Spectral Data Source: Wiley Science Solutions URL: [Link]

  • Title: Mass Spectrometry of Drugs and Metabolites Source: National Institute of Standards and Technology (NIST) Chemistry WebBook URL: [Link]

Safety & Regulatory Compliance

Safety

10-(2-methyl-2-propen-1-yl)-10H-phenothiazine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine As a specialized N-alkylated phenothiazine derivative, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (often referr...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine

As a specialized N-alkylated phenothiazine derivative, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine (often referred to as N-methallylphenothiazine) is a highly valuable intermediate in pharmaceutical drug development and materials science. However, its heterocyclic thiazine core and reactive allylic substitution present specific environmental and occupational hazards.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic protocol for the safe logistical management and disposal of this compound, ensuring strict regulatory compliance and laboratory safety.

Physicochemical Properties & Hazard Profile

To manage chemical waste effectively, operators must first understand the molecular behavior of the compound. Phenothiazine derivatives are notoriously photosensitive and pose severe risks to aquatic ecosystems [1].

Property / HazardValue / DescriptionOperational Implication
Chemical Class N-alkylated phenothiazineHighly lipophilic; requires organic solvents for cleanup; insoluble in water.
Molecular Formula C16H15NSHigh carbon/sulfur content dictates thermal destruction (incineration) over landfilling.
Photosensitivity High (degrades in ambient light)Waste containers must be opaque or stored in dark environments to prevent radical formation [3].
Aquatic Toxicity Very High (Acute & Chronic)Strictly prohibited from sewer or drain disposal under any circumstances [1].
Incompatibilities Strong oxidizers, strong acidsMust be strictly segregated from oxidizing waste streams to prevent exothermic reactions[3].

Mechanistic Rationale for Disposal Protocols

We do not simply follow rules; we design protocols based on chemical causality. Understanding why we execute these steps ensures higher compliance and adaptability in the lab.

  • Avoidance of Aqueous Discharge: The phenothiazine core is highly lipophilic. If discharged into the laboratory sink, it bypasses standard municipal water filtration systems, leading to severe, long-lasting bioaccumulation in aquatic life [1].

  • Thermal Destruction (Incineration): Incineration equipped with afterburners and alkaline scrubbers is the only approved disposal method. The extreme temperatures (>1000°C) are required to cleave the stable thiazine ring, while the scrubbers neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) gases, preventing acid rain precursors from entering the atmosphere [2].

  • Photosensitive Radical Formation: Exposure to ambient laboratory light causes the N-allylic phenothiazine to undergo photo-oxidation, generating reactive radical species. Waste must be stored in amber or opaque containers to maintain chemical stability prior to transport [3].

Step-by-Step Disposal & Decontamination Methodology

Every protocol below is designed as a self-validating system, incorporating immediate checks to confirm the success of the operation.

Phase 1: Segregation and Collection
  • Isolate the Waste Stream: Collect all solid and liquid waste containing 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in a dedicated, high-density polyethylene (HDPE) or glass container. Do not mix with aqueous or strongly acidic waste.

  • Opaque Containment: Ensure the container is opaque or wrapped in aluminum foil to prevent photo-degradation.

  • Validation Check: Visually inspect the container for integrity and ensure the cap is tightly sealed (vapor-tight) to prevent fugitive emissions. Invert the sealed container gently to verify there are no micro-leaks around the threading [4].

Phase 2: Labeling and Storage
  • Regulatory Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container.

  • Required Information: Clearly write the full chemical name, the accumulation start date, and specific hazards (e.g., "Toxic to Aquatic Life," "Photosensitive," "Skin Irritant").

  • Storage Conditions: Store in a cool, dry, well-ventilated secondary containment tray, strictly segregated from strong oxidizers[4].

Phase 3: Spill Response and Decontamination

If a spill occurs, immediate containment is critical to prevent environmental release and cross-contamination.

  • Eliminate Ignition Sources: The compound itself, along with the solvents required to clean it, are flammable. Immediately power down nearby heat plates and open flames.

  • Solvent Dampening: Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, dampen the solid spill with acetone or ethanol. The lipophilic nature of the phenothiazine core means it will readily dissolve in these solvents, whereas water will merely spread the hazardous dust [5].

  • Absorption: Use absorbent chemical pads to collect the dissolved acetone-phenothiazine mixture.

  • Surface Decontamination: Wash the affected surface with a secondary acetone rinse, followed by a final wash with a standard soap and water solution to remove any residual organics [5].

  • Validation Check: Phenothiazine derivatives often exhibit fluorescence. Pass a handheld UV light (365 nm) over the benchtop; if the surface glows, residual chemical remains. Repeat the acetone wash until no fluorescence is detected.

  • Waste Transfer: Place all contaminated pads, gloves, and paper towels into a vapor-tight plastic bag, seal it, and deposit it into the solid hazardous waste container.

Logical Workflow Visualization

The following diagram outlines the critical path for managing phenothiazine derivative waste, ensuring no single point of failure in the disposal lifecycle.

G Start Waste Generation: 10-(2-methyl-2-propen-1-yl)- 10H-phenothiazine Segregation Segregation: Dedicated Hazardous Waste Container Start->Segregation Labeling Labeling: Include Hazards & Accumulation Date Segregation->Labeling Storage Storage: Dark, Cool, Ventilated Accumulation Area Labeling->Storage Spill Spill Event Detected? Storage->Spill Decon Decontamination: Moisten with Acetone, Collect Absorbent Spill->Decon Yes Disposal Final Disposal: Licensed Incineration Facility (EPA Compliant) Spill->Disposal No Decon->Segregation Rinsate & Pads

Logical workflow for the safe disposal and spill response of phenothiazine derivatives.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: fishersci.
  • Source: redox.
  • Source: noaa.
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